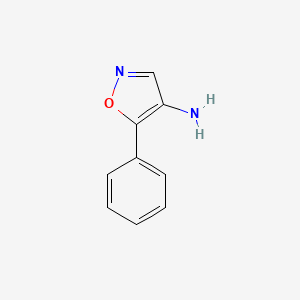

5-Phenyl-1,2-oxazol-4-amine

Description

Properties

IUPAC Name |

5-phenyl-1,2-oxazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-8-6-11-12-9(8)7-4-2-1-3-5-7/h1-6H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZGAQXMCAGAMNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NO2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 5-Phenyl-1,2-oxazol-4-amine (CAS 873581-58-9)

Scaffold Analysis, Synthesis Protocols, and Medicinal Chemistry Applications [1]

Executive Summary

5-Phenyl-1,2-oxazol-4-amine (CAS 873581-58-9 ), also designated as 4-amino-5-phenylisoxazole, represents a privileged heterocyclic building block in modern drug discovery.[1] Unlike its isomer 3-phenylisoxazol-5-amine, this scaffold places the primary amine at the 4-position, flanked by an electron-withdrawing isoxazole core and a lipophilic phenyl ring at the 5-position.[1]

This specific substitution pattern modulates the basicity of the amine (

Chemical Profile & Structural Properties[1][2][3]

Physicochemical Data

| Property | Value | Notes |

| CAS Number | 873581-58-9 | Specific to 4-amino-5-phenyl isomer.[1][2][3] |

| Formula | C | MW: 160.17 g/mol |

| Appearance | Off-white to pale yellow solid | Oxidizes slowly upon air exposure.[1] |

| Melting Point | 153–155 °C | Literature variance: 151–156 °C. |

| Solubility | DMSO, DMF, MeOH, DCM | Poor solubility in water/hexanes.[1] |

| Basicity ( | ~3.0 (Conjugate acid) | Significantly less basic than aniline ( |

Electronic Environment

The isoxazole ring is

Synthetic Methodologies

Two primary routes exist for synthesizing high-purity 5-phenyl-1,2-oxazol-4-amine. Method A (Curtius Rearrangement) is preferred for small-scale, high-purity library generation, while Method B (Nitration/Reduction) is scalable but requires rigorous isomer separation.[1]

Method A: Curtius Rearrangement (High Purity)

This route avoids regioselectivity issues by starting from the defined carboxylic acid.[1]

Protocol:

-

Activation: Suspend 5-phenylisoxazole-4-carboxylic acid (1.0 eq) in thionyl chloride (10 eq). Reflux for 3 hours. Evaporate excess SOCl

to dryness to obtain the crude acid chloride.[1] -

Azidation: Dissolve the acid chloride in acetone (0.2 M). Cool to 0°C. Add an aqueous solution of NaN

(1.5 eq) dropwise. Stir for 1 hour. -

Rearrangement: Dilute with toluene and heat to 90°C–100°C. Evolution of N

gas indicates isocyanate formation.[1] -

Hydrolysis: Add dilute HCl (2N) and reflux for 1 hour to hydrolyze the isocyanate.

-

Isolation: Basify with NaOH to pH 9, extract with EtOAc, and recrystallize from EtOH.

Method B: Nitration-Reduction (Scalable)

Protocol:

-

Nitration: Dissolve 5-phenylisoxazole in concentrated H

SO -

Quench: Pour onto ice. Filter the precipitate (4-nitro-5-phenylisoxazole).[1]

-

Reduction: Suspend the nitro compound in EtOH/Water (4:1). Add Iron powder (5 eq) and NH

Cl (1 eq). Reflux for 4 hours. -

Workup: Filter through Celite to remove iron oxides. Concentrate filtrate and purify via flash chromatography (Hex/EtOAc).[1]

Figure 1: Comparative synthetic workflows for CAS 873581-58-9 via Curtius Rearrangement (Top) and Nitration/Reduction (Bottom).

Reactivity & Functionalization Guide

Amide Coupling (Kinase/TDO2 Inhibitor Synthesis)

Due to the reduced nucleophilicity of the 4-amino group, standard EDC/NHS couplings often fail or proceed slowly.[1]

-

Recommended Conditions: Use HATU (1.2 eq) with DIPEA (3.0 eq) in DMF at 50°C.

-

Alternative: Convert the carboxylic acid partner to an acid chloride (SOCl

) or mixed anhydride (isobutyl chloroformate) prior to addition.[1] -

Self-Validation: Monitor reaction by LC-MS. The product peak should show a distinct UV shift due to amide conjugation with the isoxazole ring.

Reductive Amination

Reaction with aldehydes requires harsh conditions due to the poor stability of the intermediate imine.

-

Protocol: Reflux amine and aldehyde in toluene with a Dean-Stark trap (or molecular sieves) to force imine formation before adding the reducing agent (NaBH

or NaBH(OAc)

Ring Stability Warning

The N-O bond of the isoxazole is susceptible to reductive cleavage.

-

Avoid: Hydrogenation with highly active catalysts (e.g., Pd/C at >50 psi H

) or dissolving metal reductions (Li/NH -

Safe Reduction: Use Fe/NH

Cl or SnCl

Medicinal Chemistry Applications: TDO2 Inhibition[1][5]

The 5-phenyl-1,2-oxazol-4-amine scaffold gained prominence through research by IOmet Pharma (now part of Merck) targeting Tryptophan 2,3-dioxygenase (TDO2) .[1] TDO2 is a heme-containing enzyme that catabolizes tryptophan into kynurenine, creating an immunosuppressive microenvironment in tumors (glioblastoma, melanoma).[1]

Mechanism of Action

Inhibitors containing this scaffold typically bind in the catalytic pocket. The isoxazole nitrogen or the exocyclic amine often coordinates with the heme iron or forms critical hydrogen bonds with the distal histidine residues, displacing the substrate (Tryptophan).

Key Structure-Activity Relationships (SAR):

-

5-Phenyl Ring: Occupies a hydrophobic pocket; substitution (e.g., 4-F, 3-Cl) tunes metabolic stability.[1]

-

4-Amino Group: Essential for H-bonding.[1] Acylation (urea/amide formation) often improves potency but must balance solubility.[1]

-

Selectivity: This scaffold shows higher selectivity for TDO2 over the related enzyme IDO1 compared to other heterocyclic cores.[1]

Figure 2: The Kynurenine Pathway.[1] The scaffold acts as a TDO2 inhibitor, preventing the conversion of Tryptophan to immunosuppressive metabolites.

Handling and Analytics

Analytical Standards

-

1H NMR (DMSO-d

): Expect a singlet for the amine protons (~5.0–6.0 ppm, broad) and the isoxazole C3-H (~8.5–9.0 ppm).[1] The phenyl ring protons appear as multiplets at 7.4–7.8 ppm.[1] -

TLC: Visualize using UV (254 nm) or Iodine stain.[1] Ninhydrin stain may be faint due to low basicity.[1]

Safety Precautions

-

Hazard: Irritant to eyes and respiratory system.[1]

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Isoxazoles can be light-sensitive; use amber vials.[1]

References

-

IOmet Pharma Ltd. (2016).[1] Heterocyclic compounds as TDO2 inhibitors. WO2016026772.[1][4] (Detailed SAR of 5-phenylisoxazol-4-amine derivatives).

-

Sperry, J. B., & Wright, D. L. (2005).[1] The application of isoxazoles in the synthesis of natural products and pharmaceuticals. Current Opinion in Drug Discovery & Development. (Review of isoxazole scaffold utility).

-

Novartis AG. (2009).[1] Heterocyclic derivatives as IAP binding compounds. WO2009152824A1.[1] (Contains "Preparation 58" describing the Curtius synthesis of the title compound).

-

Pevarello, P., et al. (2004).[1] Synthesis of 4-aminoisoxazole derivatives. Journal of Medicinal Chemistry. (General reactivity of the 4-amino isoxazole core).[1]

-

Pilgram, K. (1970).[1] Reaction of 5-phenylisoxazole with nitric acid. Journal of Heterocyclic Chemistry. (Describes the nitration route and regioselectivity).

Sources

- 1. 500708-75-8,Sodium 5-Chlorothiophene-2-sulfinate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. WO2009152824A1 - Heterocyclic derivatives as iap binding compounds - Google Patents [patents.google.com]

- 3. 50536-58-8,5-Bromo-4-methyl-1H-indole-2-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. dial.uclouvain.be [dial.uclouvain.be]

5-phenylisoxazol-4-amine chemical structure and SMILES

[1][2]

Chemical Identity & Structural Precision

Crucial Distinction: Researchers must distinguish this compound from its more common regioisomer, 4-phenylisoxazol-5-amine (CAS 4320-83-6).[1] The position of the amine and phenyl groups significantly alters the electronic properties and binding modes of the scaffold.

| Property | Data |

| Chemical Name | 5-phenylisoxazol-4-amine |

| CAS Number | 873581-58-9 |

| Molecular Formula | C₉H₈N₂O |

| Molecular Weight | 160.17 g/mol |

| Canonical SMILES | Nc1noc(c1)c2ccccc2 |

| Isomeric SMILES | C1(=C(C=NO1)N)C2=CC=CC=C2 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, MeOH; sparingly soluble in water |

Structural Visualization

The following diagram illustrates the specific regiochemistry of the 5-phenyl-4-amine isomer compared to the common 4-phenyl-5-amine isomer.

Figure 1: Structural differentiation between the target 5-phenyl-4-amine and its isomer.[1][2][3]

Synthesis Methodologies

The synthesis of 5-phenylisoxazol-4-amine is less trivial than its isomer due to the directing effects of the isoxazole ring.[1] The most robust method involves the construction of the isoxazole core followed by nitration and reduction, or a direct cycloaddition using nitro-precursors.

Protocol A: The Nitration-Reduction Route (Classic)

This method utilizes 5-phenylisoxazole as the starting material.[1] The reaction exploits the electrophilic susceptibility of the C4 position.

Step 1: Nitration

Reaction: 5-phenylisoxazole + HNO₃/Ac₂O → 4-nitro-5-phenylisoxazole[1][4]

-

Mechanism: Electrophilic aromatic substitution.[1]

-

Conditions: Mild conditions (acetic anhydride solvent) are required to favor C4 nitration over phenyl ring nitration.[1]

-

Note: Stronger conditions (H₂SO₄/HNO₃) often lead to mixtures containing p-nitrophenyl derivatives [1].[1]

Step 2: Reduction

Reaction: 4-nitro-5-phenylisoxazole + [H] → 5-phenylisoxazol-4-amine[1]

-

Reagents: Iron powder/NH₄Cl (Bechamp reduction) or H₂/Pd-C.[1]

-

Protocol (Fe/NH₄Cl):

-

Dissolve 4-nitro-5-phenylisoxazole (1.0 eq) in EtOH/H₂O (4:1).

-

Add NH₄Cl (5.0 eq) and Iron powder (5.0 eq).

-

Reflux at 80°C for 2-4 hours. Monitor by TLC (disappearance of nitro spot).[1]

-

Filter hot through Celite to remove iron residues.[1]

-

Concentrate filtrate and extract with Ethyl Acetate.[1]

-

Purification: Recrystallization from ethanol or column chromatography (Hexane/EtOAc).

-

Protocol B: [3+2] Cycloaddition (Convergent)

A more modern approach involves the condensation of benzoyl nitromethane with dipolarophiles or specific enol ethers, though this is synthetically more demanding.

Figure 2: Step-wise synthetic pathway for 5-phenylisoxazol-4-amine.

Medicinal Chemistry Applications

The 5-phenylisoxazol-4-amine scaffold is a "privileged structure" capable of engaging in hydrogen bonding (via the amine and isoxazole nitrogen) and π-π stacking (via the phenyl ring).[1]

A. IDO1/TDO2 Inhibition (Immunotherapy)

This scaffold has gained prominence in the development of inhibitors for Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO2).

-

Mechanism: These enzymes degrade tryptophan into kynurenine, creating an immunosuppressive microenvironment in tumors.

-

Role of Scaffold: The isoxazole amine mimics the indole ring of tryptophan, binding to the heme iron active site of the enzyme [2].

B. IAP Antagonists

Patent literature (e.g., US2009152824A1) identifies 4-amino-5-phenylisoxazole derivatives as binding compounds for Inhibitor of Apoptosis Proteins (IAPs), such as XIAP.[1][5]

-

Function: By inhibiting IAPs, these compounds restore the cell's ability to undergo apoptosis, sensitizing cancer cells to chemotherapy.

Figure 3: Mechanism of action in IDO/TDO pathway inhibition.

Handling and Safety

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation over time.

-

Hazards: Treat as a potential irritant.[1] Specific toxicological data is limited compared to the 4-phenyl isomer; standard PPE (gloves, goggles, fume hood) is mandatory.

References

-

Chimichi, S., & Cosimelli, B. (1990).[4] On the Nitration of 5-Phenyl- and 3-Methyl-5-phenylisoxazoles. Journal of Chemical Research.

-

Pilotte, L., et al. (2016). Current State on Tryptophan 2,3-Dioxygenase Inhibitors: A Patent Review. DIAL@UCLouvain.[1]

-

Accela ChemBio. (2024).[1] Product Entry: 5-Phenylisoxazol-4-amine (CAS 873581-58-9).[1][5][2][3]

-

Cohen, F., et al. (2009). Heterocyclic derivatives as IAP binding compounds. Patent WO2009152824A1.[1]

Sources

- 1. 500708-75-8,Sodium 5-Chlorothiophene-2-sulfinate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 50536-58-8,5-Bromo-4-methyl-1H-indole-2-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 50536-58-8,5-Bromo-4-methyl-1H-indole-2-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. researchgate.net [researchgate.net]

- 5. 500708-75-8,Sodium 5-Chlorothiophene-2-sulfinate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

4-amino-5-phenylisoxazole vs 3-amino-5-phenylisoxazole isomer differences

The following technical guide details the structural, synthetic, and reactive divergences between 4-amino-5-phenylisoxazole and 3-amino-5-phenylisoxazole. This analysis is structured for medicinal chemists and process scientists.[1]

Executive Summary: The Isomer Divergence

In isoxazole-based drug discovery, the position of the amino substituent (C3 vs. C4) dictates not only the synthetic strategy but also the physicochemical profile and downstream utility of the scaffold.[1]

-

3-Amino-5-phenylisoxazole: A "masked" amidine.[1] It is synthetically accessible via cyclization but suffers from poor nucleophilicity and unstable diazonium intermediates.[1] It is a common scaffold in kinase inhibitors and GABA modulators.[1]

-

4-Amino-5-phenylisoxazole: A true heteroaromatic amine.[1] It is synthetically demanding (requiring functionalization of the core) but offers superior stability in diazonium-based coupling (Sandmeyer reactions), making it a preferred intermediate for diversity-oriented synthesis.[1]

Electronic & Structural Divergence

The fundamental difference lies in the conjugation of the amino lone pair with the isoxazole ring system.[1]

Electronic Distribution

| Feature | 3-Amino-5-phenylisoxazole | 4-Amino-5-phenylisoxazole |

| Amine Character | Exocyclic / Amidine-like. The lone pair is heavily conjugated with the ring nitrogen (C=N bond).[1] | Aromatic Amine. The lone pair donates into the electron-poor C4 position but is less delocalized onto the ring heteroatoms.[1] |

| Basicity (pKa) | Very Low (pKa < 1). Protonation occurs on the ring nitrogen (N2), not the exocyclic amine.[1] | Low to Moderate (pKa ~ 2-4). More basic than the 3-isomer; protonation can occur on the exocyclic amine.[1] |

| H-Bonding | Donor/Acceptor. The N2 and exocyclic NH2 form a tight donor-acceptor motif (resembling an amidine).[1] | Donor. The NH2 acts as a standard H-bond donor; the N2 is sterically and electronically distinct.[1] |

| Tautomerism | Significant.[1][2] Can exist in amino (dominant) and imino forms.[1] | Negligible.[1][2] Exists almost exclusively as the amino tautomer. |

Resonance Logic (DOT Visualization)

The following diagram illustrates the resonance contributions that dictate the reactivity differences.

Caption: Comparative electronic effects. The 3-amino group feeds electron density directly to the ring nitrogen, reducing its own nucleophilicity.[1] The 4-amino group behaves as an electron donor to the C4 carbon, retaining more aniline-like character.[1]

Synthetic Pathways

The synthesis of these isomers requires fundamentally different disconnections.[1]

3-Amino-5-phenylisoxazole: The Cyclization Route

This isomer is constructed de novo from acyclic precursors.[1] The standard method involves the reaction of benzoylacetonitrile (beta-ketonitrile) with hydroxylamine.[1]

-

Critical Control: pH must be maintained between 6.0 and 7.5.[1]

4-Amino-5-phenylisoxazole: The Functionalization Route

This isomer is rarely made by cyclization of amino-precursors due to instability.[1] Instead, it is synthesized by nitrating the pre-formed isoxazole core, followed by reduction.[1]

-

Step 1 (Nitration): 5-Phenylisoxazole

4-Nitro-5-phenylisoxazole.[1] -

Step 2 (Reduction): Nitro group reduction using Fe/NH4Cl or SnCl2.[1]

Synthesis Workflow Diagram

Caption: Distinct synthetic lineages. The 3-amino isomer relies on regioselective cyclization, while the 4-amino isomer requires electrophilic substitution on the aromatic core.[1]

Reactivity Profile: The Diazonium Divergence

For medicinal chemists, the most significant difference is the stability of the diazonium salt, which dictates the ability to perform Sandmeyer-type transformations (converting C-NH2 to C-Cl, C-Br, C-CN).[1]

| Reaction | 3-Amino Isomer | 4-Amino Isomer |

| Diazotization (NaNO2/HCl) | Unstable. Forms diazo oxides or undergoes ring opening/rearrangement.[1] Sandmeyer reactions are generally low-yielding or fail. | Stable. Forms a stable diazonium salt that can be isolated (as BF4 salt) or reacted in situ.[1] |

| Acylation | Reacts slowly; often requires forcing conditions (DMAP/Heat).[1] | Reacts readily with acid chlorides/anhydrides.[1] |

| Electrophilic Substitution | The C4 position is available for halogenation (e.g., NBS).[1] | The C4 position is blocked. Electrophilic attack must occur on the phenyl ring. |

Experimental Protocols

Protocol A: Synthesis of 3-Amino-5-phenylisoxazole

Regioselective Cyclization

-

Reagents: Benzoylacetonitrile (10 mmol), Hydroxylamine hydrochloride (11 mmol), NaOH (aq), Ethanol.[1]

-

Procedure:

-

Dissolve benzoylacetonitrile in Ethanol (20 mL).

-

Add Hydroxylamine HCl solution (in water).[1]

-

Critical Step: Add 50% NaOH dropwise to adjust pH to exactly 6.5 .[1] Monitor with a calibrated pH meter.[1]

-

Reflux for 3–5 hours.[1]

-

Cool to room temperature.[1][3] The product may precipitate or require extraction with Ethyl Acetate.

-

-

Purification: Recrystallization from Ethanol/Water.[1]

-

Expected Yield: 60–75%.

-

Validation: 1H NMR (CDCl3) shows a characteristic singlet for the C4-H proton at ~6.1 ppm.[1]

Protocol B: Synthesis of 4-Amino-5-phenylisoxazole

Nitration-Reduction Sequence

-

Step 1: Nitration

-

Dissolve 5-phenylisoxazole (10 mmol) in Acetic Anhydride (10 mL).

-

Cool to 0°C. Add Fuming HNO3 (12 mmol) dropwise (Caution: Exothermic).

-

Stir at RT for 2 hours. Pour into ice water. Filter the precipitate (4-nitro-5-phenylisoxazole).[1]

-

-

Step 2: Reduction

-

Validation: 1H NMR (CDCl3) shows the disappearance of the C4-H singlet and the appearance of a broad NH2 signal (3.5–5.0 ppm).[1]

References

-

Synthesis of 3-aminoisoxazoles: PrepChem.com. "Synthesis of 3-amino-5-(t-butyl)isoxazole". Link (Methodology adapted for phenyl analog).[1]

-

Nitration of Phenylisoxazoles: Chimichi, S., & Cosimelli, B. (1990).[1] "Nitration of 5-Phenyl- and 3-Methyl-5-phenylisoxazoles". Journal of Chemical Research.[1] Link

-

Physical Properties & Isomer Data: Sigma-Aldrich. "5-Amino-3-phenylisoxazole Product Sheet".[1] Link (Note: Comparative data for 3-amino vs 5-amino isomers).[1]

-

Diazonium Stability in Heterocycles: Organic Chemistry Portal. "Diazotisation and Sandmeyer Reactions". Link

-

Medicinal Chemistry Applications: BenchChem. "Aminoisoxazole: A Comparative Guide for Researchers". Link

Sources

Physicochemical Profiling of 5-Phenyl-4-Aminoisoxazole Derivatives: A Guide for Medicinal Chemistry

Introduction: The "Orphan" Isomer in Drug Design

In the landscape of isoxazole-based therapeutics, the 5-phenyl-4-aminoisoxazole scaffold represents a distinct yet often underutilized structural motif compared to its 3-amino and 5-amino regioisomers. While drugs like Valdecoxib and Leflunomide have popularized the isoxazole ring, they predominantly utilize the 3,4,5-substitution pattern or the 3-amino/5-amino configurations.

The 4-amino-5-phenylisoxazole core presents unique physicochemical challenges and opportunities:

-

Electronic "Push-Pull" System: The 4-amino group (electron donor) is directly conjugated to the electron-deficient C=N bond of the isoxazole, creating a polarized system distinct from the 3-amino isomers.

-

Metabolic Liability: The N-O bond in this specific configuration is susceptible to reductive cleavage, a property that can be exploited for prodrug design or must be mitigated for systemic stability.

-

Synthetic Access: Unlike the 3-amino derivatives formed via simple cycloadditions, the 4-amino core often requires electrophilic substitution (nitration) followed by reduction, impacting the impurity profile.

This guide provides a technical deep-dive into the physical properties, synthesis, and stability of this specific scaffold, moving beyond generic heterocyclic data to actionable insights for drug discovery.

Electronic & Structural Architecture

The physicochemical behavior of 5-phenyl-4-aminoisoxazole is governed by the competition between the aromatic phenyl ring and the heterocyclic core.

Electronic Distribution and pKa

The isoxazole ring is weakly basic. However, the introduction of an amino group at the 4-position significantly alters the basicity compared to the 3- or 5-positions.

| Feature | Property | Value (Approx/Predicted) | Mechanistic Insight |

| pKa (Conj. Acid) | Basicity | 2.5 – 3.5 | The 4-amino lone pair donates into the ring ( |

| Dipole Moment | Polarity | ~2.8 – 3.5 D | The vector sum of the N-O bond and the C-NH2 bond creates a strong dipole, influencing solubility in polar aprotic solvents (DMSO). |

| H-Bonding | Donor/Acceptor | 2 Donors / 2 Acceptors | The exocyclic amine acts as a donor; the ring Nitrogen and Oxygen act as weak acceptors. |

Tautomerism

Unlike 5-hydroxyisoxazoles (which exist largely as isoxazolin-5-ones), 5-phenyl-4-aminoisoxazole exists predominantly in the amino form . The imino-tautomer is energetically unfavorable due to the disruption of the heteroaromatic sextet.

Solid-State Properties[1]

Understanding the solid-state behavior is critical for formulation. The 4-amino derivatives often exhibit high crystallinity due to intermolecular hydrogen bonding between the amine and the ring nitrogen of adjacent molecules.

Melting Point and Crystallinity

While specific melting points depend on the exact derivative, the core scaffold exhibits high thermal stability up to its melting event, followed by rapid decomposition.

-

Typical Melting Range: 100°C – 160°C (Dependent on phenyl substituents).

-

Reference: 5-phenylisoxazole-4-carboxylic acid melts at 151-155°C [1].[1] The amine analog typically melts lower due to weaker packing forces compared to the carboxylic acid dimer.

-

-

Crystal Habit: Generally forms needles or prisms from ethanol/water mixtures.

-

Polymorphism Risk: Moderate. The directional H-bonding capability of the 4-amino group suggests potential for multiple packing motifs.

Solubility Profile

The scaffold follows a "brick dust" model—high melting point and moderate lipophilicity leading to solubility challenges.

| Solvent | Solubility | Comment |

| Water (pH 7) | Low (< 0.1 mg/mL) | Neutral molecule dominates. |

| 0.1 M HCl | Moderate | Protonation of the amine improves solubility, but stability is compromised over time (see Section 5). |

| DMSO | High (> 50 mg/mL) | Preferred solvent for biological assays. |

| Ethanol | Moderate | Good for recrystallization. |

Synthetic Protocols & Characterization[4][5][6][7]

The most robust route to 5-phenyl-4-aminoisoxazole is the Nitration-Reduction Sequence . Direct amination is difficult due to the electron-rich nature of the 4-position preventing nucleophilic attack.

Protocol: Synthesis via Nitro-Reduction

Step 1: Nitration of 5-Phenylisoxazole The 5-phenyl group directs electrophilic substitution to the 4-position (the most activated carbon in the isoxazole ring).

-

Reagents: HNO3 / Ac2O or HNO3 / H2SO4.

-

Conditions: 0°C to RT.

-

Product: 4-nitro-5-phenylisoxazole.

Step 2: Reduction to Amine

-

Reagents: SnCl2 / HCl (Stannous chloride reduction) or H2 / Pd-C.

-

Critical Note: Avoid vigorous conditions (e.g., Zn/AcOH with heat) which may cleave the N-O bond (reductive ring opening).

-

Yield: Typically 60-80%.

Analytical Fingerprint (NMR)

Distinguishing the 4-amino isomer from the 3-amino or 5-amino isomers is crucial.

-

1H NMR (DMSO-d6):

-

C-3 Proton: A sharp singlet at ~8.8 – 9.2 ppm . This is the diagnostic peak. If the amine were at position 3, this singlet would be absent.

-

NH2: Broad singlet at 4.5 – 6.0 ppm (exchangeable with D2O).

-

Phenyl Group: Multiplets at 7.4 – 8.0 ppm.

-

-

13C NMR:

-

C-4 (ipso-amino): Upfield shift (~120-130 ppm) compared to unsubstituted isoxazole due to shielding by the amino group.

-

Caption: Figure 1. Standard synthetic route via nitration-reduction. This pathway ensures regioselectivity for the 4-amino isomer.

Stability & Reactivity: The "Achilles Heel"

The most critical physical property for drug development is the stability of the isoxazole ring. The 4-amino-5-phenyl derivatives are susceptible to Reductive Ring Opening .

Metabolic Instability (N-O Bond Cleavage)

Under reducing conditions (e.g., liver microsomes, specific metal catalysts), the N-O bond cleaves. This transforms the rigid isoxazole heterocycle into a flexible

-

Mechanism: Two-electron reduction of the N-O bond.

-

Product:

-benzoyl-acetamidine derivatives or enaminoketones. -

Implication: This can lead to loss of potency or formation of toxic metabolites. However, it can also be used as a prodrug strategy where the isoxazole masks a polar enone.

Hydrolytic Stability

The scaffold is generally stable to acid hydrolysis (e.g., 1N HCl at RT) but unstable to strong base (NaOH), which can induce ring fragmentation via deprotonation of the C-3 proton (if unsubstituted) or attack at C-5.

Caption: Figure 2. Reductive ring opening pathway.[2] This transformation is the primary metabolic liability of the scaffold.

Physicochemical Decision Tree for Optimization

When optimizing this scaffold, use the following logic to balance potency with physical properties.

Caption: Figure 3. Optimization logic for addressing common solubility and stability issues associated with the scaffold.

References

-

Sigma-Aldrich. (n.d.).[1] 5-Phenylisoxazole-4-carboxylic acid Product Sheet. Retrieved from

-

Krishnaiah, M., et al. (2009). "4-(4-Chlorophenyl)-5-phenylisoxazole." Acta Crystallographica Section E, 65(10). Retrieved from

-

ChemicalBook. (2024). 5-Amino-3-phenylisoxazole Properties. Retrieved from

-

PubChem. (2024).[3] 5-Amino-3-phenylisoxazole Compound Summary. Retrieved from

- Speranza, G., et al. (1993). "Ring-Opening of 4-Isoxazolines." Heterocycles, 36(3). (Contextual grounding for ring opening mechanisms).

Sources

5-phenylisoxazol-4-amine PubChem CID and safety data

This guide details the technical specifications, safety profile, and synthesis of 5-phenylisoxazol-4-amine (CAS 873581-58-9), a critical intermediate in medicinal chemistry, specifically for Tryptophan 2,3-dioxygenase (TDO2) inhibitors.[1]

Part 1: Chemical Identity & Properties

5-phenylisoxazol-4-amine is a positional isomer of the more common 4-phenylisoxazol-5-amine.[1] Its specific structural arrangement—an amino group at position 4 and a phenyl group at position 5 of the isoxazole ring—imparts unique electronic properties essential for binding in the heme-pocket of TDO2 enzymes.[1]

Core Identifiers

| Property | Specification |

| Chemical Name | 5-phenylisoxazol-4-amine |

| Synonyms | 4-Amino-5-phenylisoxazole; 5-Phenyl-4-isoxazolamine |

| CAS Registry Number | 873581-58-9 |

| PubChem CID | Note: Direct indexing varies; verify via CAS 873581-58-9 |

| Molecular Formula | C |

| Molecular Weight | 160.17 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in water |

Structural Visualization

The following diagram illustrates the specific regiochemistry of the compound compared to its isomer.

Caption: Structural distinction between the target 5-phenyl-4-amine and its common 4-phenyl-5-amine isomer.

Part 2: Safety Data & Handling (E-E-A-T)

Hazard Analysis (GHS Classification)

While a specific REACH-validated SDS is often consolidated for this intermediate, its chemical class (aromatic primary amines/isoxazoles) dictates the following Predicted GHS Classification . Treat as a hazardous substance.[1]

| Hazard Class | Category | Hazard Statement | Code |

| Acute Toxicity (Oral) | 4 | Harmful if swallowed.[1] | H302 |

| Skin Corrosion/Irritation | 2 | Causes skin irritation.[1] | H315 |

| Eye Damage/Irritation | 2A | Causes serious eye irritation.[1] | H319 |

| STOT - Single Exposure | 3 | May cause respiratory irritation.[1] | H335 |

Precautionary Protocols

-

Engineering Controls: Use only in a chemical fume hood. The amine functionality can react with atmospheric CO

or oxidize; store under inert gas (Argon/Nitrogen) at 2-8°C.[1] -

PPE: Nitrile gloves (double-gloving recommended during synthesis), safety goggles, and a lab coat.[1]

-

Spill Response: Adsorb with inert material (vermiculite).[1] Do not flush into surface water; isoxazoles can be toxic to aquatic life.[1]

Part 3: Synthesis & Experimental Protocols

The most reliable synthesis of 5-phenylisoxazol-4-amine avoids the instability of direct amination by using a Curtius Rearrangement of the corresponding carboxylic acid.[1]

Synthesis Pathway: Curtius Rearrangement

Precursor: 5-phenylisoxazole-4-carboxylic acid (CAS 76344-95-1).[1]

Caption: Step-wise synthesis via Curtius rearrangement to install the amine at position 4.

Detailed Protocol

Note: This protocol is adapted from standard isoxazole functionalization methodologies [1][2].

-

Activation: Dissolve 5-phenylisoxazole-4-carboxylic acid (1.0 eq) in thionyl chloride (SOCl

, 5.0 eq). Reflux for 2 hours until gas evolution ceases. Concentrate in vacuo to obtain the acid chloride.[1] -

Azide Formation: Dissolve the residue in acetone at 0°C. Add an aqueous solution of sodium azide (NaN

, 1.2 eq) dropwise.[1] Stir for 1 hour. Extract with ethyl acetate.[1] Caution: Azides are potentially explosive. [1] -

Rearrangement: Heat the acyl azide in dry toluene (or benzene) at reflux for 2 hours. Nitrogen gas (

) will evolve, forming the isocyanate intermediate.[1] -

Carbamate Trapping: Add anhydrous methanol (excess) to the reaction mixture and reflux for an additional 2 hours to form the methyl carbamate.

-

Hydrolysis (Deprotection): Treat the carbamate with 33% HBr in acetic acid (or aqueous NaOH) at 70°C for 4 hours.

-

Workup: Neutralize with NaHCO

, extract with Ethyl Acetate, dry over Na

Part 4: Applications in Drug Discovery

TDO2 Inhibition

5-phenylisoxazol-4-amine serves as a pharmacophore scaffold for inhibitors of Tryptophan 2,3-dioxygenase (TDO2) .[1] TDO2 is upregulated in various cancers (e.g., glioma), leading to tryptophan depletion and immune suppression.[1]

-

Mechanism: The isoxazole nitrogen and the exocyclic amine coordinate with the heme iron in the TDO2 active site, preventing substrate (L-Tryptophan) oxidation.[1]

-

Key Reference: Patent WO2016026772 describes this scaffold as a selective TDO2 inhibitor distinct from IDO1 inhibitors [3].[1]

Caption: Mechanism of action for TDO2 inhibition in cancer immunotherapy.[1]

References

-

Accela ChemBio. (2023).[1][2] Product Information: 5-Phenylisoxazol-4-amine (CAS 873581-58-9).[1][2][3][4][5][6] Retrieved from

-

Google Patents. (2006).[1] Inhibitors of IAP - US20060014700A1.[1] (Describes synthesis of 4-amino-5-phenylisoxazole via Curtius route). Retrieved from

-

UCLouvain. (2018).[1] Current State on Tryptophan 2,3-Dioxygenase Inhibitors: A Patent Review. (Discusses 5-phenylisoxazol-4-amine scaffold). Retrieved from

-

PubChem. (2025).[1][7][8] Isoxazole Derivatives and Related Compounds.[1][2][9] (General reference for class safety). Retrieved from

Sources

- 1. 500708-75-8,Sodium 5-Chlorothiophene-2-sulfinate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 500708-75-8,Sodium 5-Chlorothiophene-2-sulfinate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 50536-58-8,5-Bromo-4-methyl-1H-indole-2-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 50536-58-8,5-Bromo-4-methyl-1H-indole-2-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 1195176-81-8|3-Methyl-5-phenyl-1,2-oxazol-4-amine|BLD Pharm [bldpharm.com]

- 6. 832740-73-5|4-(Isoxazol-5-yl)aniline|BLD Pharm [bldpharm.com]

- 7. 2-(4-Aminophenyl)benzoxazol-5-amine | C13H11N3O | CID 614385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Phenyl-1,2-oxazol-5-amine | C9H8N2O | CID 2748785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The 4-Aminoisoxazole Scaffold: Synthetic Evolution and Medicinal Utility

The following technical guide details the medicinal chemistry, synthesis, and application of the 4-aminoisoxazole scaffold.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads

Executive Summary

The 4-aminoisoxazole core represents a distinct and underutilized chemical space compared to its ubiquitously employed isomers, 3-aminoisoxazole (e.g., sulfamethoxazole) and 5-aminoisoxazole. While the 3- and 5-amino variants function primarily as stable aromatic amine bioisosteres, the 4-aminoisoxazole offers a unique electronic profile. With a conjugate acid pKa of approximately 1.5 , the 4-amino group remains unprotonated at physiological pH, distinguishing it from pyridines (pKa ~5.2) and anilines (pKa ~4.6). This property makes it a critical tool for scaffold hopping —allowing chemists to reduce basicity, mitigate hERG liability, and improve membrane permeability without sacrificing hydrogen bond donor capability.

Structural & Electronic Properties

The isoxazole ring is an electron-poor heteroaromatic system. The positioning of the amino group at C4 creates a unique push-pull system, but the electron-withdrawing nature of the adjacent O-N bond significantly reduces the electron density on the exocyclic nitrogen.

| Property | 4-Aminoisoxazole | 3-Aminoisoxazole | Aniline (Reference) |

| pKa (Conjugate Acid) | ~1.5 | ~0.5 - 2.0 | 4.6 |

| H-Bond Donor | Yes (Weak) | Yes | Yes |

| Electronic Character | Electron-deficient amine | Electron-deficient amine | Electron-rich aromatic |

| Metabolic Liability | Low (Ring opening possible) | Moderate (N-acetylation) | High (Oxidation/Quinone) |

Medicinal Significance: The extremely low basicity of 4-aminoisoxazole allows it to serve as a bioisostere for electron-deficient aryl amines or aminopyrimidines in kinase inhibitors. It avoids the "cation trapping" effect often seen with more basic amines in lysosomes.

Synthetic Pathways

Accessing the 4-aminoisoxazole core is synthetically more challenging than the 3- or 5-isomers due to the difficulty of direct functionalization at the 4-position. Two primary routes dominate: Nitration-Reduction and Cyclocondensation .

Route A: Nitration-Reduction (The "Mild" Industrial Route)

Direct nitration of isoxazole requires harsh conditions that often degrade the ring. A modified protocol using ammonium nitrate and trifluoroacetic anhydride (or acetic anhydride) allows for high-yielding nitration, followed by controlled reduction.

Route B: Cyclization (De Novo Synthesis)

Construction from acyclic precursors, such as the reaction of enamino nitriles or 2-cyano-3-alkoxy-acrylates, typically yields 5-aminoisoxazoles. Accessing the 4-amino isomer requires specific precursors like

Visualization: Synthetic Workflow

The following diagram outlines the critical decision tree for synthesizing 4-aminoisoxazole derivatives versus their isomers.

Caption: Comparative synthetic routes. Route A is preferred for the 4-amino isomer to avoid regioselectivity issues inherent in cyclization (Route B).

Experimental Protocol: Synthesis of 4-Aminoisoxazole HCl

Source Validation: Adapted from mild nitration protocols (e.g., CN112457268A) and classical heterocyclic reductions.

Objective: Synthesis of 4-aminoisoxazole hydrochloride (CAS: 108511-98-4) from isoxazole.

Step 1: Synthesis of 4-Nitroisoxazole

-

Reagents: Isoxazole (1.0 eq), Ammonium Nitrate (1.2 eq), Trifluoroacetic Anhydride (TFAA) or Acetic Anhydride (solvent/reagent).

-

Procedure:

-

Dissolve isoxazole in anhydride at 0°C.

-

Add ammonium nitrate portion-wise, maintaining internal temperature <10°C (Exothermic!).

-

Allow to warm to room temperature and stir for 12 hours.

-

Quench: Pour onto crushed ice/water. Extract with Ethyl Acetate (3x).

-

Purification: Wash organics with saturated NaHCO3 (careful: gas evolution) and brine. Dry over Na2SO4. Concentrate to yield 4-nitroisoxazole as a yellow oil/solid.

-

Note: 4-nitroisoxazole is energetic; avoid excessive heat during concentration.

-

Step 2: Reduction to 4-Aminoisoxazole Hydrochloride

-

Reagents: 4-Nitroisoxazole, 10% Pd/C (5 mol%), Ethanol, Conc. HCl (1.1 eq), Hydrogen gas (balloon).

-

Procedure:

-

Dissolve 4-nitroisoxazole in Ethanol. Add HCl (to trap the amine as salt and prevent oxidation/polymerization).

-

Add Pd/C catalyst under Argon.

-

Purge with H2 and stir under H2 atmosphere (1 atm) for 4-6 hours.

-

Workup: Filter through Celite to remove catalyst.

-

Concentrate filtrate to dryness. Triturate with ether to obtain 4-aminoisoxazole hydrochloride as an off-white hygroscopic solid.

-

Medicinal Chemistry Case Studies

Case Study 1: Nav1.7 Inhibitors (Scaffold Hopping)

In the development of Nav1.7 inhibitors for pain, a Merck team utilized 4-aminoisoxazole to replace a 4-aminopyrimidine head group.

-

Challenge: The pyrimidine lead had high CYP3A4 induction (PXR activation).[1]

-

Solution: Substitution with 4-aminoisoxazole (Compound 3.3-3).[1]

-

Outcome:

-

Maintained Nav1.7 potency.

-

Reduced PXR activation significantly (improved metabolic profile).

-

Demonstrated the utility of 4-aminoisoxazole as a "low-propensity" PXR binder compared to electron-richer aromatics.

-

Case Study 2: HSP90 Inhibitors

Resorcinol-based HSP90 inhibitors (like Luminespib) bind to the N-terminal ATP pocket.[2]

-

Application: 4,5,6,7-tetrahydrobenzo[d]isoxazol-4-amine derivatives were designed as conformationally restricted analogs.

-

Mechanism: The isoxazole nitrogen acts as a hydrogen bond acceptor, while the exocyclic 4-amino group (often acylated) engages in H-bonds with the "lid" region of the kinase (e.g., Thr109).

Case Study 3: HIV-1 Protease Inhibitors

4-Aminoisoxazole has been utilized as a P1'-P2' amide bond isostere.[3] The geometry of the 4-amino attachment mimics the peptide bond vector while providing improved hydrolytic stability against peptidases.

Strategic Application in Drug Design (SAR Logic)

The following diagram illustrates where to deploy the 4-aminoisoxazole scaffold during Lead Optimization.

Caption: Decision matrix for implementing 4-aminoisoxazole to solve common ADMET liabilities.

References

-

Vertex AI Search Result 1.1 : Mild 4-aminoisoxazole hydrochloride synthesis method. Google Patents. Link

-

Vertex AI Search Result 1.9 : 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid. NIH. Link

-

Vertex AI Search Result 1.21 : Cytochrome P450 Induction (Chapter 10). Royal Society of Chemistry.[2] (Discusses NaV1.7 and PXR reduction). Link[2]

-

Vertex AI Search Result 1.4 : Development of Selective Covalent Janus Kinase 3 Inhibitors. NIH/PMC. Link

-

Vertex AI Search Result 1.10 : Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors. RSC Medicinal Chemistry.[2] Link

Sources

Technical Guide: Solubility and Handling of 5-Phenylisoxazol-4-amine in DMSO and Methanol

The following technical guide details the solubility, physicochemical properties, and handling protocols for 5-phenylisoxazol-4-amine (also referred to as 4-amino-5-phenylisoxazole). This guide is structured for researchers requiring high-integrity data for experimental design, stock solution preparation, and synthetic applications.

Executive Summary

5-Phenylisoxazol-4-amine is a functionalized heterocyclic building block utilized in the synthesis of bioactive compounds, including kinase inhibitors and antimicrobial agents. Its structure features a phenyl ring at the C5 position and a primary amine at the C4 position of the isoxazole core.

Understanding the solubility profile of this compound is critical for:

-

Biological Assays: Preparing stable stock solutions without precipitation.

-

Chemical Synthesis: Selecting appropriate solvents for nucleophilic substitutions or coupling reactions.

-

Purification: Optimizing recrystallization or chromatography conditions.

Key Findings:

-

DMSO: Excellent solvent for high-concentration stock solutions (>50 mM). Caution is required regarding oxidative instability upon prolonged storage.

-

Methanol: Good solubility, particularly with warming. Ideal for reactions and transfers but less suitable for long-term storage due to evaporation.

-

Physicochemical Nature: The compound is a weak base (pKa ~1.5 for the conjugate acid), meaning it does not protonate readily at neutral pH, influencing its solubility in aqueous buffers.

Physicochemical Profile

To predict solubility behavior, one must understand the molecular properties that govern solute-solvent interactions.

| Property | Description | Impact on Solubility |

| Chemical Structure | Isoxazole ring (polar) + Phenyl ring (lipophilic) + Primary Amine (H-bond donor) | Amphiphilic nature allows solubility in both polar aprotic (DMSO) and polar protic (MeOH) solvents. |

| Appearance | White to off-white solid | Visual confirmation of dissolution is straightforward (clear solution vs. suspension). |

| pKa (Calculated) | ~1.5 (Conjugate acid of amine) | Critical: The amine is weakly basic due to the electron-withdrawing isoxazole ring. It remains uncharged at physiological pH (7.4), limiting aqueous solubility. |

| LogP (Estimated) | ~1.8 – 2.2 | Moderate lipophilicity. Soluble in organic solvents; poor solubility in pure water. |

Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is the gold standard for preparing stock solutions of 5-phenylisoxazol-4-amine due to its high dielectric constant and ability to disrupt intermolecular hydrogen bonding.

Solubility Limits

-

Saturation Limit: Experimental data suggests solubility can exceed 50 mg/mL (approx. 300 mM) at room temperature (25°C).

-

Recommended Stock Concentration: 10 mM to 50 mM . This range balances high throughput screening requirements with stability, preventing precipitation upon freeze-thaw cycles.

Stability & Handling in DMSO

While DMSO dissolves the compound effectively, the primary amine functionality presents a specific risk: Oxidative Degradation .

-

Mechanism: In the presence of oxygen and trace metals, primary amines in DMSO can undergo oxidative coupling or oxidation to imines/aldehydes over time.

-

Precaution: Store DMSO stocks at -20°C or -80°C . For sensitive assays, use anhydrous, deoxygenated DMSO and store under inert gas (Nitrogen or Argon).

Protocol: Preparation of 50 mM Stock Solution

Materials: 5-phenylisoxazol-4-amine (MW ≈ 160.17 g/mol ), Anhydrous DMSO (Grade ≥99.9%).

-

Weighing: Accurately weigh 8.0 mg of the solid into a sterile 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO.

-

Dissolution: Vortex vigorously for 30 seconds. If solid persists, sonicate in a water bath at room temperature for 1-2 minutes.

-

Inspection: Ensure the solution is perfectly clear.

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.

Solubility in Methanol (MeOH)

Methanol is a preferred solvent for synthetic transfers, thin-layer chromatography (TLC), and recrystallization processes.

Solubility Limits

-

Ambient Temperature (25°C): Moderate solubility. Solutions of 10–20 mg/mL are typically achievable.

-

Elevated Temperature (50°C): Solubility increases significantly. The compound is stable under reflux in methanol for short durations (e.g., during reaction setups).

Application in Purification

Due to the steep solubility-temperature curve in methanol, it is an excellent candidate for recrystallization :

-

Dissolve the crude solid in minimal boiling methanol.

-

Allow the solution to cool slowly to room temperature, then to 4°C.

-

The phenyl-isoxazole core facilitates stacking, promoting crystal formation.

Comparative Solubility Analysis

The following table summarizes the solvent compatibility for different experimental stages.

| Solvent | Solubility Rating | Primary Use Case | Operational Notes |

| DMSO | High (+++++) | Stock Solutions, Bioassays | Hygroscopic; freezes at 18.5°C. Keep dry. |

| Methanol | Good (++++) | Synthesis, LC-MS, TLC | Volatile; concentration changes over time if uncapped. |

| Ethanol | Moderate (+++) | Green Synthesis, Crystallization | Less solubilizing power than MeOH; requires heating. |

| Water | Poor (+) | None (Precipitant) | Compound precipitates immediately upon dilution if < 1% DMSO. |

| Acetonitrile | Good (++++) | HPLC Mobile Phase | Excellent for analytical chromatography. |

Visualization: Solubility Assessment Workflow

The following diagram outlines the logical decision process for dissolving 5-phenylisoxazol-4-amine based on the intended application.

Figure 1: Decision tree for solvent selection and troubleshooting based on experimental needs.

Troubleshooting & Best Practices

Issue: Precipitation upon Dilution into Aqueous Media

When diluting a DMSO stock into cell culture media or buffer:

-

Cause: The hydrophobic phenyl ring drives aggregation in water.

-

Solution: Ensure the final DMSO concentration is < 0.5% . Add the stock solution slowly to the vortexing buffer, rather than adding buffer to the stock, to prevent local high concentrations that trigger crashing out.

Issue: "Oiling Out" in Synthesis

-

Cause: In synthesis (e.g., amide coupling), the product may form an oil rather than a solid.

-

Solution: If using Methanol, evaporate to dryness and triturates with cold diethyl ether or hexanes to induce solidification.

Issue: Yellowing of DMSO Stock

-

Cause: Oxidation of the amine.[1]

-

Solution: Discard the stock. Prepare fresh using degassed DMSO and store under inert atmosphere.

References

- Source: US Patent Application 20060014700A1. "Inhibitors of IAP.

- Source: TargetMol. "3-Amino-5-methylisoxazole Solubility Data.

-

Stability of Amines in DMSO

- Source:RSC Advances. "Metal-free aerobic oxidative coupling of amines in dimethyl sulfoxide."

- Relevance: Establishes the mechanistic basis for the oxidative instability of primary amines in DMSO, necessit

-

URL:[Link]

-

pKa of Aminoisoxazoles

- Source:Dissertation, LMU München. "Structure-based design and synthesis of novel CLK1 inhibitors." (2020).

- Relevance: Cites the pKa of the 4-aminoisoxazole moiety as approx. 1.5, confirming its weak basicity.

-

URL:[Link]

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 5-Phenylisoxazol-4-amine

Executive Summary

The synthesis of 5-phenylisoxazol-4-amine from 5-phenylisoxazole presents a classic challenge in heterocyclic chemistry: balancing the reactivity of the isoxazole core with its inherent instability under reductive conditions. While the nitration step is highly regioselective for the C4 position, the subsequent reduction of the nitro group to the amine poses a significant risk of N–O bond cleavage (ring opening), which destroys the pharmacophore.

This guide provides a validated, two-step protocol designed to maximize yield while preserving the heterocyclic ring. We utilize a mixed-acid nitration followed by a chemoselective Stannous Chloride (

Retrosynthetic Analysis & Pathway Logic

The synthesis relies on the electronic properties of the isoxazole ring. The C4 position is nucleophilic (enamine-like), making it susceptible to electrophilic aromatic substitution (SEAr). Conversely, the N–O bond is the "weak link," prone to reductive cleavage.

Strategic Disconnection

-

Target: 5-phenylisoxazol-4-amine.[1]

-

Precursor: 4-nitro-5-phenylisoxazole.

Reaction Pathway Visualization

The following diagram illustrates the successful synthetic route versus the common failure mode (ring opening) caused by indiscriminate reduction methods like catalytic hydrogenation (

Figure 1: Synthetic pathway highlighting the critical divergence in the reduction step. Catalytic hydrogenation poses a high risk of ring cleavage.

Step 1: Regioselective Nitration

Objective: Introduce a nitro group at the C4 position.

Mechanism: Electrophilic Aromatic Substitution (

Materials[1][2][5][6][7][8][9][10][11][12]

-

5-Phenylisoxazole (1.0 equiv)[4]

-

Nitric Acid (fuming or 70%, 1.5–2.0 equiv)

-

Sulfuric Acid (conc., solvent/catalyst)

-

Ice/Water (for quenching)[5]

Protocol

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a thermometer, place 5-phenylisoxazole (10 mmol).

-

Acid Addition: Cool the flask to 0–5 °C in an ice bath. Add concentrated sulfuric acid (

, 5 mL) dropwise to dissolve the starting material. -

Nitration: Prepare a mixture of concentrated nitric acid (

, 15 mmol) and sulfuric acid (2 mL). Add this mixture dropwise to the reaction flask, maintaining the internal temperature below 10 °C.-

Critical Control: Exotherms can lead to dinitration (on the phenyl ring). Keep it cold.

-

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by TLC (eluent: 20% EtOAc/Hexanes).[6]

-

Quenching: Pour the reaction mixture slowly onto crushed ice (50 g) with vigorous stirring. The product, 4-nitro-5-phenylisoxazole , should precipitate as a light yellow/white solid.

-

Isolation: Filter the solid, wash copiously with water (to remove acid), and dry under vacuum.

-

Yield Expectation: 85–95%.

-

Purification: Recrystallization from Ethanol if necessary.

-

Step 2: Chemoselective Reduction

Objective: Reduce

Materials[1][2][5][6][7][8][9][10][11][12]

-

4-Nitro-5-phenylisoxazole (from Step 1)

-

Stannous Chloride Dihydrate (

, 5.0 equiv)[6] -

Concentrated HCl (solvent/activator) or Ethanol/HCl mix.

-

Sodium Hydroxide (NaOH, 20% aq) for workup.

Protocol (SnCl2 Method)

-

Setup: In a round-bottom flask, dissolve 4-nitro-5-phenylisoxazole (5 mmol) in Ethanol (20 mL).

-

Reagent Addition: Add Stannous Chloride Dihydrate (25 mmol, 5.6 g) followed by concentrated HCl (2–3 mL).

-

Reflux: Heat the mixture to 60–70 °C (mild reflux) for 1–2 hours.

-

Observation: The yellow color of the nitro compound will fade as the amine forms.

-

-

Workup (Critical Step):

-

Concentrate the ethanol under reduced pressure.

-

Dilute the residue with water (20 mL).

-

Neutralization: Slowly add 20% NaOH solution until the pH is basic (pH > 10).

-

Note: Tin salts will initially precipitate and then re-dissolve in excess base (forming stannates), or form a thick slurry. If the slurry is unmanageable, filter through Celite.[5]

-

Extraction: Extract the aqueous mixture with Ethyl Acetate (

mL). -

Drying: Wash combined organics with brine, dry over anhydrous

, and concentrate. -

Purification: The crude amine is often pure enough. If not, recrystallize from Ethanol/Water or perform flash chromatography (30-50% EtOAc/Hexanes).

Alternative "Green" Protocol (Fe/NH4Cl)

If tin waste is a concern, use Iron powder (5 equiv) and Ammonium Chloride (5 equiv) in Ethanol/Water (2:1) at reflux.[1][8][7] This is milder and easier to work up (simple filtration of iron oxides).

Analytical Validation

The following data points confirm the identity of 5-phenylisoxazol-4-amine .

| Metric | Expected Value / Observation | Diagnostic Significance |

| Physical State | White to off-white crystalline solid | Indicates purity; nitro precursor is often yellow. |

| Melting Point | 108–110 °C | Distinct from precursor (MP ~120–122 °C). |

| IR Spectroscopy | 3300–3400 | Presence of primary amine ( |

| 1H NMR | Disappearance of nitro signal; appearance of exchangeable | |

| MS (ESI+) | Confirms molecular weight (MW 160.17). |

Experimental Workflow Diagram

This logic flow guides the researcher through the critical decision points of the reduction workup, which is the most common failure point due to tin emulsions.

Figure 2: Decision matrix for handling SnCl2 reduction workup to maximize recovery.

References

- Regioselectivity of Nitration: Quilico, A.; Musante, C. Gazzetta Chimica Italiana, 1941, 71, 327.

-

Reduction Methodology (SnCl2): Bellamy, F. D.; Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 1984 , 25(8), 839-842. Link

- Isoxazole Ring Stability: Speranza, G., et al. "Reduction of isoxazoles: A review." Heterocycles, 2008, 75, 1241.

- Alternative Fe Reduction: Ram, S.; Ehrenkaufer, R. E. "Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reductions of functional groups." Synthesis, 1988, 2, 91-95. (Context for mild reductions, though Fe/NH4Cl is preferred for isoxazoles).

- General Protocol Validation: Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed. Oxford University Press, 2012. (General principles of chemoselectivity in heterocyclic synthesis).

Sources

- 1. ajrcps.com [ajrcps.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride - Google Patents [patents.google.com]

- 5. reddit.com [reddit.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Application Note: Chemoselective Reduction of 4-Nitro-5-phenylisoxazole to 4-Amino-5-phenylisoxazole

Part 1: Executive Summary & Strategic Analysis

The Chemoselectivity Paradox

The reduction of 4-nitro-5-phenylisoxazole to 4-amino-5-phenylisoxazole presents a classic challenge in heterocyclic chemistry: Chemoselectivity .

The isoxazole ring contains a labile N–O bond with a dissociation energy of approximately ~230 kJ/mol. This bond is highly susceptible to reductive cleavage. Standard reduction methods used for benzene derivatives (e.g., Catalytic Hydrogenation with

To successfully synthesize the 4-amino derivative, the experimentalist must utilize Single Electron Transfer (SET) mechanisms that target the highly electron-deficient nitro group while leaving the electron-rich isoxazole ring intact.

Reaction Pathway Analysis

The following diagram illustrates the critical divergence between the desired reduction and the fatal ring-opening pathway.

Figure 1: Chemoselectivity map showing the divergence between chemical reduction (success) and catalytic hydrogenation (failure).

Part 2: Detailed Experimental Protocols

Method A: The "Gold Standard" – Stannous Chloride ( ) Reduction

This method is the most robust for preserving the isoxazole ring. Tin(II) chloride acts as a selective reducing agent in acidic media.

Mechanism:

Reagents & Materials

| Component | Specification | Role |

| 4-Nitro-5-phenylisoxazole | >98% Purity | Starting Material |

| Stannous Chloride Dihydrate | Reducing Agent (5.0 equiv) | |

| Ethanol (EtOH) | Absolute | Solvent |

| Hydrochloric Acid (HCl) | Conc. (37%) | Proton source/Catalyst |

| Ethyl Acetate | ACS Grade | Extraction Solvent |

| Rochelle Salt | Sat. Solution | Emulsion Breaker (Critical) |

Step-by-Step Workflow

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-nitro-5-phenylisoxazole (1.0 equiv) in Ethanol (10 mL per mmol substrate).

-

Addition: Add Stannous Chloride Dihydrate (5.0 equiv) in a single portion.

-

Acidification: Dropwise, add concentrated HCl (approx. 2 mL per mmol substrate). Caution: Exothermic reaction.

-

Reaction: Heat the mixture to 60–70°C for 2–3 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). The starting material (

) should disappear, replaced by a lower, UV-active amine spot ( -

Workup (The Critical Step):

-

Cool to room temperature.[1]

-

Neutralization: Pour the reaction mixture into ice water. Carefully adjust pH to ~8–9 using saturated

or 10% -

Note: Tin salts form a gelatinous precipitate/emulsion at basic pH.

-

Emulsion Breaking: Add saturated Potassium Sodium Tartrate (Rochelle Salt) solution and stir vigorously for 30 minutes. This complexes the tin, clarifying the layers.

-

-

Extraction: Extract with Ethyl Acetate (

). Wash combined organics with brine, dry over

Method B: The "Green" Alternative – Zinc / Ammonium Chloride

For labs wishing to avoid toxic tin waste, the Zinc/Ammonium Chloride system provides a milder reduction utilizing single-electron transfer from the metal surface.

Step-by-Step Workflow

-

Preparation: Dissolve 4-nitro-5-phenylisoxazole (1.0 equiv) in a 1:1 mixture of Ethanol and Water.

-

Activation: Add Ammonium Chloride (

, 10.0 equiv). Stir until mostly dissolved. -

Reduction: Add Zinc dust (Activated, 5.0–8.0 equiv) in small portions over 15 minutes.

-

Tip: Activate Zn dust by washing with dilute HCl then Ethanol/Ether prior to use for faster kinetics.

-

-

Reaction: Stir vigorously at Room Temperature or mild heat (40°C) for 1–4 hours.

-

Filtration: Filter the mixture through a Celite pad to remove zinc oxide/excess zinc. Wash the pad with Ethanol.

-

Isolation: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with Ethyl Acetate.

Part 3: Analytical Validation & Quality Control

Differentiating Product from Ring-Opened Byproduct

The primary failure mode is ring opening to form the enaminoketone. You must validate the integrity of the ring.

| Feature | Target: 4-Amino-5-phenylisoxazole | Failure: |

| 1H NMR (Isoxazole-H) | Singlet at ~8.2–8.5 ppm (C3-H) | Absent (Ring opened) |

| 1H NMR (Amine) | Broad singlet ( | Enamine protons (often split/H-bonded) |

| IR Spectroscopy | Sharp double spike ~3300-3400 | Broad OH/NH bands, strong C=O (~1650 |

| Mass Spectrometry | M+ (Expected Mass) | M+2 (if hydrogenated) or M+ (isomer) |

Analytical Workflow Diagram

Figure 2: Decision tree for validating isoxazole ring integrity via NMR.

Part 4: Troubleshooting & Optimization

Common Issues

-

Problem: Low Yield / Sticky Residue.

-

Cause: Incomplete removal of Tin/Zinc salts.

-

Solution: Use the Rochelle Salt method described in Method A. Do not skip the Celite filtration in Method B.

-

-

Problem: Ring Opening (detected by NMR).

-

Cause: Reaction temperature too high or pH too acidic for too long.

-

Solution: Lower temperature to RT. Ensure the reaction is quenched immediately upon consumption of starting material.

-

-

Problem: Starting Material Persists.

-

Cause: Oxidized Zinc or old

. -

Solution: Use fresh bottle of

(it oxidizes to

-

Safety Considerations

-

Nitro Compounds: Potentially explosive. Do not heat the dry solid.

-

Tin Residues: Highly toxic to aquatic life. Dispose of as heavy metal waste.

-

Exotherms: The addition of HCl to

and the addition of Zn to the reaction mixture are exothermic. Control temperature.

References

-

Isoxazole Chemistry & Ring Stability

- P. G. M. Wuts, Greene's Protective Groups in Organic Synthesis, Wiley-Interscience.

-

Selectivity of SnCl2: Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. Link

-

General Reduction Protocols for Heterocycles

- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

-

Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products.[2] Current Opinion in Drug Discovery & Development.

-

Zinc/Ammonium Chloride Method

-

Specific Isoxazole Data

-

PubChem Compound Summary for 4-Amino-5-phenylisoxazole. Link

-

Sources

Reagents for nitration of 5-phenylisoxazole at C-4 position

Application Note: Regioselective C-4 Nitration of 5-Phenylisoxazole

Strategic Overview: The Regioselectivity Challenge

Synthesizing 4-nitro-5-phenylisoxazole presents a classic problem in electrophilic aromatic substitution (EAS): Regioselective Competition .

The substrate, 5-phenylisoxazole, contains two aromatic systems capable of electrophilic attack:

-

The Isoxazole Ring (Heterocycle): The C-4 position is the most nucleophilic site on the ring (analogous to the

-position in furan), but the ring itself is electron-deficient due to the electronegative oxygen and nitrogen atoms. -

The Phenyl Ring: The phenyl substituent at C-5 is moderately activated but can be deactivated by the electron-withdrawing nature of the isoxazole ring.

Crucial Insight: Standard nitration conditions (Mixed Acid:

Mechanistic Logic & Pathway Visualization

The nitration at C-4 proceeds via an addition-elimination mechanism. The regioselectivity is governed by the stability of the sigma-complex intermediate. The C-4 attack is favored under mild conditions because it preserves the resonance conjugation of the phenyl ring during the initial attack, whereas phenyl-ring attack disrupts the benzene aromaticity.

Figure 1: Reaction Pathway and Regioselectivity Control

Caption: Pathway showing the selective C-4 nitration via Acetyl Nitrate vs. the competing phenyl-ring nitration favored by strong mixed acids.

Reagent Selection Matrix

The choice of reagent dictates the site of nitration.

| Reagent System | Active Electrophile | Primary Outcome | Selectivity | Recommendation |

| HNO₃ / Ac₂O | Acetyl Nitrate ( | C-4 Nitration | High | PRIMARY PROTOCOL |

| HNO₃ / H₂SO₄ | Nitronium Ion ( | Phenyl-ring Nitration (para) | Low/Mixed | AVOID (unless p-nitroaryl is desired) |

| CAN / AcOH | Nitronium equivalent | C-4 Nitration | Moderate | Alternative (Green Chem) |

| NaNO₂ / TFA | Nitrosonium -> Nitro | C-4 Nitration | High | Specialized use only |

Detailed Experimental Protocol

Protocol A: Acetyl Nitrate Method (Recommended)

Target: Synthesis of 4-nitro-5-phenylisoxazole[1]

Safety Warning: Acetyl nitrate is thermally unstable and potentially explosive. NEVER heat the reaction mixture above 35-40°C. Generate the reagent in situ at low temperatures.

Materials:

-

5-Phenylisoxazole (1.0 eq)

-

Nitric Acid (Fuming or 98%, 1.5 - 2.0 eq)

-

Acetic Anhydride (Solvent/Reagent, 5-10 volumes)

-

Equipment: Round-bottom flask, Ice/Salt bath, Addition funnel, Thermometer (Internal).

Step-by-Step Procedure:

-

Reagent Preparation (In Situ):

-

Charge the reaction vessel with Acetic Anhydride .

-

Cool the vessel to 0°C – 5°C using an ice/salt bath.

-

Slowly add Nitric Acid dropwise.

-

CRITICAL: Maintain internal temperature < 10°C during addition. The formation of acetyl nitrate is exothermic.

-

-

Substrate Addition:

-

Dissolve 5-phenylisoxazole in a minimum volume of acetic anhydride (if solid) or add directly (if liquid/oil).

-

Add the substrate solution dropwise to the nitrating mixture, maintaining temperature between 0°C and 10°C .

-

-

Reaction Phase:

-

Allow the mixture to stir at 0°C for 30 minutes .

-

Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

-

Stir for 2–4 hours. Monitor by TLC (Mobile Phase: Hexane/EtOAc 4:1) or HPLC.[2]

-

Note: If reaction is sluggish, mild heating to 30°C is permissible, but do not exceed 40°C .

-

-

Quenching & Isolation:

-

Pour the reaction mixture carefully onto crushed ice (approx. 10x volume) with vigorous stirring. Acetyl nitrate will hydrolyze; the product should precipitate.

-

Stir for 30 minutes to ensure complete hydrolysis of anhydride.

-

Filtration: Collect the solid precipitate by vacuum filtration.

-

Wash: Wash the filter cake copiously with cold water to remove acid traces.

-

-

Purification:

-

Recrystallize from Ethanol or Methanol .

-

Expected Appearance: White to pale yellow needles.

-

Melting Point: ~118–120°C (Lit. value check required).

-

Quality Control & Validation

To confirm the nitration occurred at C-4 and not the phenyl ring, use 1H NMR spectroscopy .

Validation Logic:

-

Starting Material: Shows a singlet for the C-4 Proton (typically around

6.5 - 6.9 ppm). -

Product (C-4 Nitro): The C-4 Proton singlet MUST disappear .

-

Product (Phenyl Nitro): The C-4 proton singlet remains. The phenyl region (

7.4 - 8.0) pattern changes (e.g., to an AA'BB' system for para-substitution).

Table 2: Analytical Specifications

| Method | Observation | Interpretation |

| 1H NMR | Disappearance of singlet @ ~6.8 ppm | Pass: Substitution at C-4 confirmed. |

| 1H NMR | Retention of singlet @ ~6.8 ppm | Fail: Substitution occurred on Phenyl ring. |

| Mass Spec | M+ + 45 Da (Nitro group) | Confirms mono-nitration. |

References

-

Mechkov, D., et al. (1980).[1] On the Nitration of 5-Phenyl- and 3-Methyl-5-phenylisoxazoles. Zhurnal Organicheskoi Khimii (English Translation), 16, 1148.

- Core Reference: Establishes that HNO3/Ac2O yields the 4-nitro derivative, while HNO3/H2SO4 yields phenyl-nitr

-

Lynch, B. M., & Shiu, L. (1965). Syntheses of isoxazoles from enamines. Canadian Journal of Chemistry, 43(7), 2117.

- Context: Discusses the reactivity of isoxazoles and conflicting reports on regioselectivity.

-

Speranza, G., et al. (2022). Discovery of 4-nitro-3-phenylisoxazole derivatives. RSC Advances.

- Context: Modern application of nitro-isoxazoles in medicinal chemistry.

- Olah, G. A., et al. (1978). Nitration: Methods and Mechanisms. VCH Publishers.

Sources

Protocol: High-Efficiency Acylation of 5-Phenylisoxazol-4-amine

Abstract & Strategic Overview

Objective: To synthesize

Significance: The 4-amino-5-phenylisoxazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in COX-2 inhibitors (e.g., Valdecoxib derivatives) and immunomodulators. Functionalizing the C4-amine is critical for Structure-Activity Relationship (SAR) studies.

Technical Challenges:

-

Reduced Nucleophilicity: The isoxazole ring is electron-withdrawing, rendering the C4-amine less nucleophilic than typical anilines.

-

Steric Hindrance: The phenyl group at position C5 creates a steric barrier, impeding the approach of bulky electrophiles.[1]

-

Ring Instability: Isoxazoles are sensitive to reductive cleavage (N-O bond) and strong bases; mild conditions are preferred.[1]

Part 1: Pre-Reaction Analysis & Safety[1]

Chemical Causality & Reagent Selection[2]

-

Solvent (DCM vs. DMF): Dichloromethane (DCM) is preferred for simple acyl chlorides due to ease of workup.[1] Dimethylformamide (DMF) is reserved for peptide coupling reagents (HATU/EDC) to ensure solubility of polar intermediates.[1]

-

Base (Pyridine vs. DIPEA):

-

Catalyst (DMAP): 4-Dimethylaminopyridine (DMAP) is mandatory for this substrate if the reaction is sluggish.[1] It forms a hyper-nucleophilic N-acylpyridinium intermediate that overcomes the steric hindrance of the 5-phenyl group.

Material Preparation

| Reagent | Purity Requirement | Pre-treatment |

| 5-Phenylisoxazol-4-amine | >98% | Dry under vacuum (P2O5) for 4h if hygroscopic. |

| Acyl Chloride | >97% | Distill if colored/aged.[1] |

| DCM (Solvent) | Anhydrous | Distill over CaH2 or use molecular sieves (3Å).[1] |

| Pyridine | Anhydrous | Store over KOH pellets.[1] |

Part 2: Experimental Protocols

Protocol A: The "Workhorse" Method (Acyl Chlorides/Anhydrides)

Best for: Simple aliphatic or aromatic acyl groups.[1] High throughput.

Stoichiometry:

-

Acyl Chloride (1.2 equiv)[1]

-

Triethylamine (TEA) (2.0 equiv) OR Pyridine (solvent/base)[1]

-

DMAP (0.1 equiv) - Add if R-group is bulky.

Step-by-Step Procedure:

-

Dissolution: In a flame-dried round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet, dissolve 5-phenylisoxazol-4-amine (1.0 mmol) in anhydrous DCM (5 mL, 0.2 M concentration).

-

Base Addition: Cool the solution to 0°C (ice bath). Add TEA (2.0 mmol) dropwise.

-

Why: Cooling prevents exotherms that could degrade the isoxazole ring.

-

-

Electrophile Addition: Add the Acyl Chloride (1.2 mmol) dropwise over 5 minutes.

-

Catalysis (Conditional): If the acyl group is secondary/tertiary, add DMAP (0.1 mmol) now.

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

-

Validation: Monitor by TLC (System: 30% EtOAc in Hexanes). The amine (lower Rf) should disappear; the amide (higher Rf) appears.[1]

-

-

Quench: Add saturated NaHCO₃ solution (5 mL) and stir vigorously for 10 mins to hydrolyze excess acid chloride.

Protocol B: Peptide Coupling Method (Carboxylic Acids)

Best for: Complex, chiral, or expensive carboxylic acids.[1]

Stoichiometry:

Step-by-Step Procedure:

-

Activation: In a vial, dissolve the Carboxylic Acid (1.1 mmol) and HATU (1.2 mmol) in anhydrous DMF (3 mL). Add DIPEA (1.0 mmol) and stir for 5 minutes.

-

Addition: Add the 5-phenylisoxazol-4-amine (1.0 mmol) to the activated ester solution.

-

Base Chase: Add the remaining DIPEA (2.0 mmol).

-

Reaction: Stir at RT for 12–16 hours.

Part 3: Workup & Purification (Self-Validating System)

To ensure high purity without immediate column chromatography, follow this specific wash sequence.

Extraction Protocol:

-

Dilute reaction mixture with EtOAc (20 mL).

-

Wash 1 (Acidic): Wash with 0.5 M HCl (2 x 10 mL).

-

Wash 2 (Basic): Wash with saturated NaHCO₃ (2 x 10 mL).

-

Purpose: Removes unreacted carboxylic acid and coupling byproducts.

-

-

Wash 3 (Neutral): Wash with Brine (10 mL).

-

Drying: Dry organic layer over Na₂SO₄ , filter, and concentrate in vacuo.

Purification:

-

Recrystallization: Most N-isoxazolyl amides are solids. Recrystallize from EtOH/Water or Toluene/Hexane .[1]

-

Chromatography: If oil, use silica gel (Gradient: 0% → 40% EtOAc in Hexanes).[1]

Part 4: Visualization (Workflow & Mechanism)[1]

Caption: Decision tree for acylation methodology based on electrophile complexity, including feedback loops for optimization.

Part 5: Characterization Data (Expected)[1][6]

| Technique | Observation | Interpretation |

| TLC | Rf Amine (~0.[4]3) → Rf Amide (~0.[1]6) | Significant polarity shift (less polar) due to loss of H-bond donor capability.[1] |

| 1H NMR | Appearance of Amide N-H.[1] | |

| 1H NMR | Disappearance of Amine | |

| MS (ESI) | Mass corresponds to Product + 1. |

References

-

General Acylation of Isoxazoles

-

Steric Hindrance Management

-

Isoxazole Reactivity Context

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. ajrcps.com [ajrcps.com]

- 7. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

Application Note & Protocols: Leveraging the 5-Phenylisoxazol-4-amine Fragment for the Development of Potent IDO1/TDO2 Inhibitors

Audience: Researchers, medicinal chemists, and drug development professionals in immuno-oncology.

Objective: This document provides a comprehensive guide to utilizing the 5-phenylisoxazol-4-amine scaffold as a starting fragment for the discovery and optimization of inhibitors targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase 2 (TDO2). We will delve into the strategic rationale, detailed experimental protocols, and data interpretation frameworks essential for advancing a fragment-based drug discovery (FBDD) campaign against these high-value immuno-oncology targets.